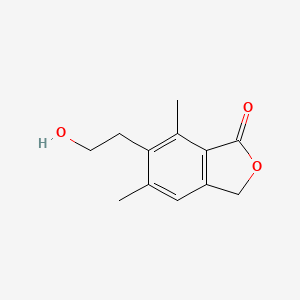

6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a hydroxyethyl group and two methyl groups attached to the isobenzofuran ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the isobenzofuran ring . Another approach includes the cycloisomerization of alkyne ortho-substituted phenols . These reactions typically require specific catalysts and reaction conditions to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of microwave-assisted synthesis, which has been shown to accelerate reaction rates and improve yields compared to conventional heating methods . The use of specific catalysts and solvents is crucial to achieve the desired product efficiently.

Análisis De Reacciones Químicas

Types of Reactions

6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .

Aplicaciones Científicas De Investigación

6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets depend on the specific application and the compound’s derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one include other isobenzofuran derivatives such as benzofuran and dibenzofuran . These compounds share a similar core structure but differ in their substituents and functional groups.

Uniqueness

What sets this compound apart is the presence of the hydroxyethyl group and the specific positioning of the methyl groups.

Actividad Biológica

6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one, also known as Trisnorbrodolide, is a compound with notable biological activity. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

- Chemical Formula : C₁₂H₁₄O₃

- CAS Number : 1929-30-2

- Molecular Structure : The compound features a unique isobenzofuranone structure which contributes to its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Study Findings : A study highlighted that compounds with similar structures have shown high radical scavenging activity, suggesting potential for therapeutic use in oxidative stress-related conditions .

Antifungal Activity

This compound has been investigated for its antifungal properties. It has been derived from endophytes like Pestalotiopsis microspora, which are known for producing bioactive metabolites.

- Case Study : In a study focusing on isobenzofuranones, it was found that derivatives of this compound exhibited considerable antifungal activity against various fungal strains . The mechanism of action appears to involve disruption of fungal cell membranes.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases.

- Research Insights : A review on marine-derived compounds indicated that similar structures have been associated with neuroprotection, potentially through modulation of neuroinflammatory pathways . Further studies are needed to elucidate the specific mechanisms involved.

Pharmaceutical Development

Given its biological activities, this compound holds promise for pharmaceutical applications. Its antioxidant and antifungal properties make it a candidate for developing new therapeutic agents.

Agricultural Use

The antifungal properties also suggest potential applications in agriculture as a natural fungicide, providing an alternative to synthetic chemicals that may pose environmental risks.

Data Table: Biological Activities of this compound

Propiedades

Fórmula molecular |

C12H14O3 |

|---|---|

Peso molecular |

206.24 g/mol |

Nombre IUPAC |

6-(2-hydroxyethyl)-5,7-dimethyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C12H14O3/c1-7-5-9-6-15-12(14)11(9)8(2)10(7)3-4-13/h5,13H,3-4,6H2,1-2H3 |

Clave InChI |

HBPMCWYUOMPOKT-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C(=C1CCO)C)C(=O)OC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.